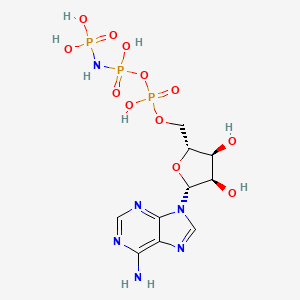

Ácido fosfoamino fosfónico - éster adenilato

Descripción general

Descripción

Synthesis Analysis

The synthesis of phosphoaminophosphonic esters can be achieved through various methods, including the aza-Michael addition on diethyl vinylphosphonate, as well as through the condensation of amines with diethyl vinylphosphonate, yielding good to high yields of the target compounds (Bou Orm et al., 2013). These synthetic pathways enable the functionalization and derivatization of phosphonic esters, offering a versatile approach to a wide range of phosphoaminophosphonic acid derivatives.

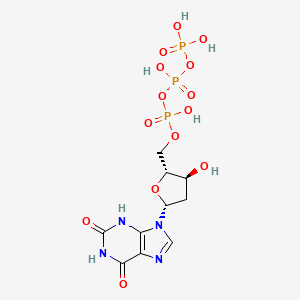

Molecular Structure Analysis

Molecular structure analysis of phosphoaminophosphonic acid derivatives, such as α-aminophosphonates, reveals the characteristic N-C-P scaffold that is pivotal for their biological activity and interaction with biological systems. X-ray crystallography, UV-Vis, and FT-IR spectroscopy provide detailed insights into the structural attributes of these compounds, highlighting the role of hydrogen bonding and other non-covalent interactions in stabilizing their molecular configurations (Zaout et al., 2021).

Chemical Reactions and Properties

The reactivity of phosphoaminophosphonic esters encompasses a wide array of chemical transformations, including hydrolysis, esterification, and coupling reactions. These compounds exhibit selective reactivity, allowing for the targeted modification of their functional groups to yield analogs of acyl phosphates and other bioactive molecules (Tarusova et al., 1982).

Physical Properties Analysis

The physical properties of phosphoaminophosphonic esters, including solubility, thermal stability, and crystallinity, are crucial for their practical applications. Studies have shown that these compounds can be designed to exhibit desired physical characteristics through careful selection of substituents and structural modifications, enabling their use in various fields, from material science to biomedicine (Stock et al., 2005).

Chemical Properties Analysis

The chemical properties of phosphoaminophosphonic esters, such as acidity, nucleophilicity, and electrophilicity, define their reactivity and interactions with other chemical entities. These properties are influenced by the presence of the phosphonic acid group and its interaction with the amino group, leading to unique reactivity patterns that can be exploited in synthetic chemistry and catalysis (Zhang & Casida, 2002).

Aplicaciones Científicas De Investigación

Investigación bioquímica

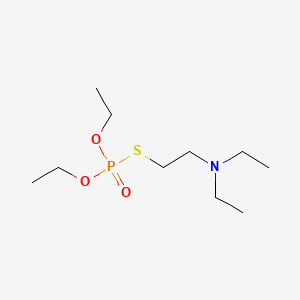

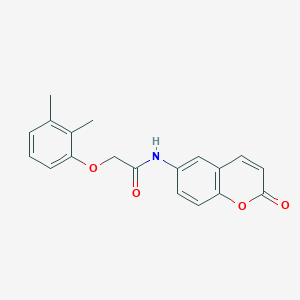

En bioquímica, el AMP-PNP se utiliza para estudiar reacciones enzimáticas dependientes de ATP. Actúa como un potente inhibidor competitivo de la ATPasa mitocondrial soluble y unida a la membrana {svg_1}. Esto permite a los investigadores investigar los mecanismos de las ATPasas sin los efectos confusos de la hidrólisis del ATP.

Biología molecular

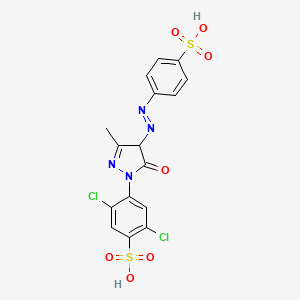

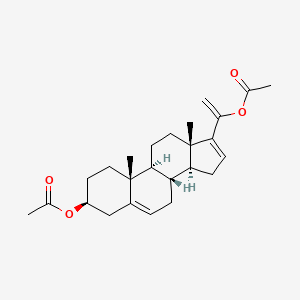

El AMP-PNP sirve como una sonda molecular en biología molecular para estudiar los sitios de unión al ATP y la actividad de la ATPasa. Es particularmente útil en experimentos donde la hidrólisis del ATP a ADP complicaría los resultados {svg_2}.

Farmacología

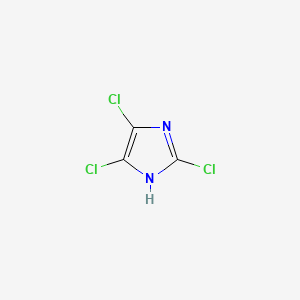

En farmacología, el AMP-PNP se utiliza para comprender la farmacodinamia de los fármacos que se dirigen a las enzimas que se unen al ATP. Su papel como análogo del ATP ayuda en el diseño de inhibidores competitivos para fines terapéuticos {svg_3}.

Química analítica

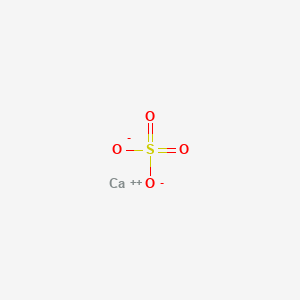

Los químicos analíticos utilizan el AMP-PNP para calibrar y probar ensayos que miden la actividad de la ATPasa. Su estabilidad frente a la hidrólisis garantiza resultados consistentes en los procedimientos analíticos {svg_4}.

Investigación agrícola

Ciencias ambientales

Los científicos ambientales pueden emplear el AMP-PNP para estudiar el impacto de los procesos dependientes del ATP en los sistemas ecológicos. Su inhibición de las ATPasas puede ayudar a modelar los efectos de los factores estresantes ambientales sobre el metabolismo energético en diversos organismos {svg_5}.

Neurociencia

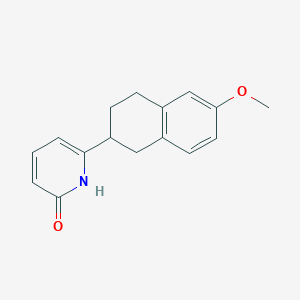

El AMP-PNP se puede utilizar en neurociencia para explorar el papel del ATP en la neurotransmisión y la neurofisiología. Ayuda a diseccionar la contribución de las ATPasas a la función y la patología neuronal {svg_6}.

Investigación del cáncer

En la investigación del cáncer, el AMP-PNP ayuda a investigar las vías de señalización dependientes del ATP que regulan la proliferación celular y la apoptosis. Es fundamental para estudiar los mecanismos de acción de los fármacos contra el cáncer que se dirigen a las ATPasas {svg_7}.

Mecanismo De Acción

Target of Action

Phosphoaminophosphonic Acid-Adenylate Ester, an analog of ATP, has a wide range of targets. It is a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase . It also inhibits ATP-dependent reactions of oxidative phosphorylation . The compound interacts with various proteins such as Glycogen synthase kinase-3 beta, Thymidylate kinase, Chemotaxis protein CheA, Insulin-like growth factor 1 receptor, Serine/threonine-protein kinase pim-1, and many others .

Mode of Action

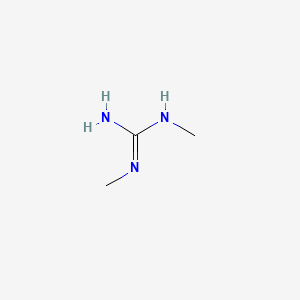

The compound acts by replacing the oxygen atom bridging the beta to the gamma phosphate in ATP with a nitrogen atom . This modification allows it to competitively inhibit ATP-dependent reactions, including those involving mitochondrial ATPase .

Biochemical Pathways

The compound’s action affects various biochemical pathways. By inhibiting ATP-dependent reactions, it impacts the process of oxidative phosphorylation . This can have downstream effects on energy production within cells, potentially influencing numerous cellular processes that rely on ATP.

Result of Action

The inhibition of ATP-dependent reactions by Phosphoaminophosphonic Acid-Adenylate Ester can have significant effects at the molecular and cellular levels. By inhibiting mitochondrial ATPase, it can disrupt the production of ATP, a crucial molecule for energy transfer within cells . This can potentially affect a wide range of cellular processes that rely on ATP for energy.

Propiedades

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: AMP-PNP binds to the N-terminal ATPase domain of MORC3, promoting its dimerization. [] This dimerization is crucial for MORC3's function, although the exact downstream effects of this interaction are still being investigated. Research suggests that MORC3 dimerization may be linked to its role in regulating gene silencing and chromatin structure. []

A: AMP-PNP is frequently used to study Homoserine kinases because it mimics the binding of ATP, a substrate required for these enzymes' activity. By analyzing the crystal structure of E.coli Homoserine kinase bound to AMP-PNP and Homoserine, researchers can gain valuable insights into the enzyme's catalytic mechanism and substrate binding interactions. [] This information can be applied to design novel inhibitors or engineer enzymes with enhanced activity for various biotechnological applications.

A: While the provided research articles don't delve deeply into computational methods specific to AMP-PNP, they do highlight the use of molecular docking simulations. [] Docking software like AutoDock3 and Glide, which utilize algorithms like the Lamarckian genetic algorithm, can predict the binding affinities and interactions of AMP-PNP with target proteins. This information can guide researchers in understanding the structural basis of its activity and designing potentially more potent analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1196970.png)